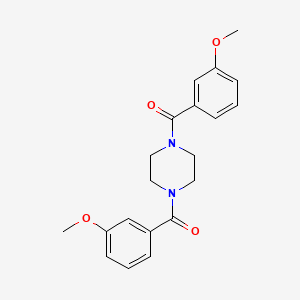

1,4-Bis(3-methoxybenzoyl)piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

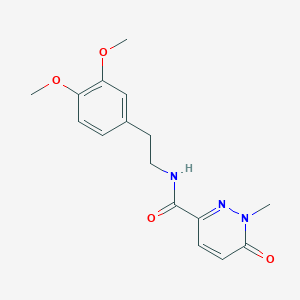

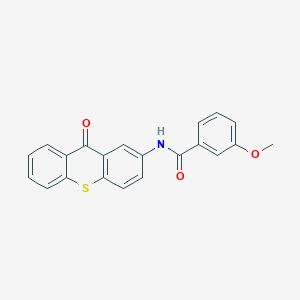

1,4-Bis(3-methoxybenzoyl)piperazine is a chemical compound with the molecular formula C20H22N2O4 . It has a molecular weight of 354.41 . The compound appears as a white to yellow solid at room temperature .

Synthesis Analysis

The synthesis of piperazine derivatives, such as 1,4-Bis(3-methoxybenzoyl)piperazine, has been a subject of interest in recent years . The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis

1,4-Bis(3-methoxybenzoyl)piperazine is a white to yellow solid at room temperature . The compound has a molecular weight of 354.41 .Wissenschaftliche Forschungsanwendungen

Antibacterial and Biofilm Inhibition : A novel compound related to 1,4-Bis(3-methoxybenzoyl)piperazine demonstrated significant antibacterial efficacies against various bacterial strains, including E. coli and S. aureus. It also showed potential as a biofilm inhibitor, surpassing the effectiveness of the reference drug Ciprofloxacin in some instances (Mekky & Sanad, 2020).

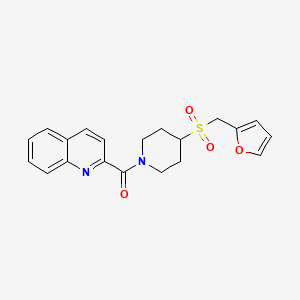

Ligand in Catalysis : An analogue of 1,4-Bis(3-methoxybenzoyl)piperazine was used as an efficient ligand in CuI-catalyzed N-arylation of imidazoles, offering a cost-effective and environmentally friendly approach to chemical synthesis (Zhu, Shi, & Wei, 2010).

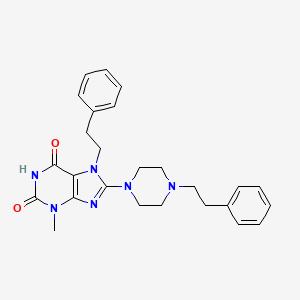

HIV-1 Reverse Transcriptase Inhibitors : Certain derivatives of 1,4-Bis(3-methoxybenzoyl)piperazine were synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing potential as non-nucleoside inhibitors (Romero et al., 1994).

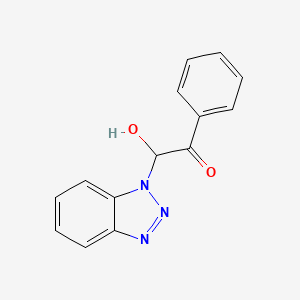

Synthesis and Characterization of Schiff Bases : Schiff bases synthesized from 1,4-Bis(3-methoxybenzoyl)piperazine analogues showed antibacterial activity against common pathogens like E. coli and S. aureus (Xu et al., 2012).

Cyclooxygenase 2 (COX2) Inhibitors : 1,4-Bis(3-methoxybenzoyl)piperazine derivatives were studied for their potential as COX2-specific inhibitors, offering potential pathways for anti-inflammatory therapy (Srinivas et al., 2015).

DNA Affinity and Antitumor Activity : Certain 1,4-bis-substituted piperazines were evaluated for their DNA affinity and antitumor activity, highlighting their potential in cancer treatment (Al-Soud & Al-Masoudi, 2004).

Safety and Hazards

Eigenschaften

IUPAC Name |

[4-(3-methoxybenzoyl)piperazin-1-yl]-(3-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-25-17-7-3-5-15(13-17)19(23)21-9-11-22(12-10-21)20(24)16-6-4-8-18(14-16)26-2/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIDHUKNGKQDQFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C(=O)C3=CC(=CC=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(3-methoxybenzoyl)piperazine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]benzamide](/img/structure/B2810936.png)

![Ethyl 2-(3,4-dimethoxybenzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2810943.png)

![N-[(2-Ethoxypyridin-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2810951.png)

![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(4-fluorobenzyl)sulfanyl]-4-pyrimidinyl}-N,N-dimethylamine](/img/structure/B2810953.png)

![N-(7-oxaspiro[3.5]nonan-1-yl)benzamide](/img/structure/B2810956.png)

![1-[(6-Chloro-3-pyridinyl)methyl]dihydro-1H-pyrrole-2,5-dione](/img/no-structure.png)